(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Description
(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit a broad spectrum of pharmacological activities . They have been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators , indicating potential interaction with ion channels.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some imidazo[2,1-b]thiazole derivatives have been found to inhibit VEGFR2, a key receptor in angiogenesis .
Biochemical Pathways
Given the potential inhibition of vegfr2, it could be involved in the regulation of angiogenesis
Pharmacokinetics
The ADME properties of this compound are not explicitly mentioned in the available literature. Therefore, it’s difficult to outline its absorption, distribution, metabolism, and excretion properties. The optimization of similar compounds has led to increased inhibition of target receptors , suggesting potential improvements in bioavailability.
Result of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines, including hepg2 and mda-mb-231 . This suggests that the compound could potentially induce cell death in certain cancer cells.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-17(18(24)22-9-7-20(8-10-22)25-11-12-26-20)27-19-21-16(13-23(14)19)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHIRSSOXFDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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